5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid
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Overview
Description
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a cyclopropylpiperazine moiety attached to a pyridin-2-amine core, with trifluoroacetic acid as a counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid typically involves the reaction of 4-cyclopropylpiperazine with pyridin-2-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then treated with trifluoroacetic acid to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrimidine derivatives: Display a range of pharmacological effects, including anti-inflammatory and antibacterial activities.
Uniqueness
5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its versatility as a small molecule scaffold makes it valuable for various research and development purposes.
Properties
IUPAC Name |
(6-aminopyridin-3-yl)-(4-cyclopropylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.C2HF3O2/c14-12-4-1-10(9-15-12)13(18)17-7-5-16(6-8-17)11-2-3-11;3-2(4,5)1(6)7/h1,4,9,11H,2-3,5-8H2,(H2,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHCEPUVDGAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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